molecular formula C12H12N4O B2647484 N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide CAS No. 2411200-99-0

N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2647484
CAS No.: 2411200-99-0
M. Wt: 228.255
InChI Key: GYLFNAKMHDDRLP-UHFFFAOYSA-N
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Description

N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide is a compound that belongs to the class of triazoles, which are nitrogen-containing heterocyclic compounds. Triazoles are known for their diverse applications in pharmaceuticals, organic synthesis, and materials science due to their stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with prop-2-enamide under specific conditions. One common method is the use of click chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition reaction . This method is favored due to its high efficiency and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole oxide, while reduction could produce a triazole amine .

Scientific Research Applications

N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects such as antifungal or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-1,2,3-triazole
  • 1-phenyl-1H-1,2,4-triazole
  • 1-benzyl-1H-1,2,3-triazole

Uniqueness

N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other triazoles, it may exhibit enhanced stability and selectivity in its interactions with biological targets .

Properties

IUPAC Name

N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-12(17)13-8-11-14-9-15-16(11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLFNAKMHDDRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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